N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
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Overview
Description
N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a bromophenyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method includes the condensation of a benzylamine derivative with a bromophenyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. Additionally, it may interfere with cellular pathways involved in cell proliferation, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(4-bromophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Benzyl 4-bromophenyl ketone
Uniqueness
N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and a bromophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C24H26BrNO4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C24H26BrNO4/c1-4-18(21(27)16-10-12-17(25)13-11-16)20-19(23(29)30-24(20,2)3)22(28)26-14-15-8-6-5-7-9-15/h5-13,18-20H,4,14H2,1-3H3,(H,26,28) |
InChI Key |
DGWKURPWJHZDER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C(C(=O)OC1(C)C)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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